molecular formula C5H8O2 B6250191 (2R)-pent-4-yne-1,2-diol CAS No. 1083005-62-2

(2R)-pent-4-yne-1,2-diol

Cat. No.: B6250191
CAS No.: 1083005-62-2
M. Wt: 100.1
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Description

(2R)-Pent-4-yne-1,2-diol (CAS: 627461-50-1) is a chiral diol with the molecular formula C₅H₈O₂ and a molecular weight of 100.116 g/mol. Its structure features a terminal alkyne (C≡C) at position 4 and hydroxyl groups at positions 1 and 2, with the R configuration at the second carbon (C2) . This compound serves as a precursor for derivatives like pent-4-yne-1,2-diyl bis(sulfate), synthesized via sulfation using SO₃•TMA (trimethylamine-sulfur trioxide complex) . Its alkyne moiety and stereochemistry make it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

CAS No.

1083005-62-2

Molecular Formula

C5H8O2

Molecular Weight

100.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-pent-4-yne-1,2-diol can be achieved through various methods. One common approach involves the asymmetric reduction of a suitable precursor. For example, the reduction of 4-pentyn-2-one using a chiral catalyst can yield this compound with high enantioselectivity. The reaction conditions typically involve the use of a reducing agent such as sodium borohydride or lithium aluminum hydride in the presence of a chiral ligand .

Industrial Production Methods

Industrial production of this compound often involves the use of biocatalysts to achieve high enantioselectivity and yield. Enzymatic reduction of prochiral ketones using specific enzymes can produce the desired chiral diol. This method is advantageous due to its mild reaction conditions and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions

(2R)-pent-4-yne-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The triple bond can be reduced to form alkanes or alkenes.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

(2R)-pent-4-yne-1,2-diol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology and Medicine

In biological research, this compound is used as a precursor for the synthesis of bioactive molecules. It can be incorporated into pharmaceuticals to enhance their activity or modify their properties.

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it valuable in the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of (2R)-pent-4-yne-1,2-diol depends on its specific application. In chemical reactions, its reactivity is primarily due to the presence of the hydroxyl groups and the triple bond. These functional groups can participate in various chemical transformations, leading to the formation of new compounds.

In biological systems, this compound can interact with enzymes and other biomolecules, influencing their activity. The specific molecular targets and pathways involved depend on the context of its use .

Comparison with Similar Compounds

Structural Analogues and Stereoisomers

(2S)-Pent-4-yne-1,2-diol
  • Key Difference : The S enantiomer at C2 exhibits distinct stereochemical properties, affecting interactions in chiral environments (e.g., enzyme binding).
  • Synthetic Relevance : Enantiomeric purity is critical for applications in asymmetric synthesis or drug design, where stereochemistry dictates biological activity .
Pent-4-yne-1,2-diyl Bis(sulfate)
  • Structural Modification : Derived from (2R)-pent-4-yne-1,2-diol via sulfation, this compound replaces hydroxyl groups with sulfate esters.
  • Functional Impact : Increased polarity and reactivity, making it suitable for click chemistry or as a surfactant .
1,2-Propanediol Derivatives (e.g., 3,3,3-Trifluoro-2-phenyl-1,2-propanediol)
  • These derivatives bind SARS-CoV-2 spike glycoprotein via hydrogen and hydrophobic interactions, suggesting this compound’s alkyne may limit similar binding due to reduced aromaticity .
Limonene-1,2-diol
  • Cyclic vs. Linear Structure: Limonene-1,2-diol features a bicyclic monoterpene backbone, contrasting with this compound’s linear alkyne.
  • Biological Relevance : Limonene-1,2-diol is produced via fungal biotransformation and has applications in fragrances, highlighting how structural complexity influences bioactivity .

Physical and Chemical Properties

Compound Molecular Formula Key Features Polarity Reactivity
This compound C₅H₈O₂ Terminal alkyne, 1,2-diol, R-config Moderate High (alkyne addition)
Pent-4-yne-1,2-diyl bis(sulfate) C₅H₆O₈S₂ Sulfate esters, alkyne High Surfactant applications
3,3,3-Trifluoro-2-phenyl-1,2-propanediol C₉H₉F₃O₂ Fluorine, phenyl, 1,2-diol Low (hydrophobic) Protein binding
2-Nonyne-1,4-diol C₉H₁₆O₂ Internal alkyne, 1,4-diol Low Chelation, metal binding
  • Alkyne Position: Terminal alkynes (as in this compound) are more reactive in click chemistry than internal alkynes (e.g., 2-nonyne-1,4-diol) .
  • Hydroxyl Group Spacing: 1,2-diols favor chelation (e.g., with boronic acids), while 1,4-diols (e.g., 2-nonyne-1,4-diol) are less effective .
Binding to Viral Proteins
  • SARS-CoV-2 Spike Glycoprotein: 1,2-Propanediol derivatives with trifluoro and phenyl groups inhibit viral entry by forming hydrogen bonds with residues like Tyr347 and Phe377 .
Anti-Tyrosinase Activity
  • Phenylpropanoid Diols: Compounds like (1R,2R)-1-(4-methoxyphenyl)propane-1,2-diol (IC₅₀: 0.113 mg/mL) inhibit tyrosinase via hydrophobic interactions. The alkyne in this compound may reduce lipophilicity but enhance metal chelation .
Cytotoxicity
  • Phenolic Diols: 3,4,5-Trimethyl-1,2-benzenediol exhibits antibacterial activity against MRSA, likely due to hydroxyl and methyl group synergy . The alkyne in this compound could introduce cytotoxicity via propargyl toxicity mechanisms.

Metabolic and Toxicological Profiles

  • Dihydrodiols in Carcinogen Metabolism: Chrysene-1,2-diol, a dihydrodiol metabolite of polycyclic aromatic hydrocarbons, is activated by P450 enzymes (e.g., CYP1A2) to mutagenic epoxides .

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